![molecular formula C42H59NO4 B13406632 tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its intricate structure, which includes a trityl-protected hydroxy group and a long aliphatic chain with a double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate typically involves multiple steps. One common approach is to start with the trityl protection of the hydroxy group, followed by the formation of the carbamate. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The carbamate formation is achieved by reacting the protected alcohol with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The double bond in the aliphatic chain can be reduced using hydrogenation with a palladium catalyst.
Substitution: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Saturated aliphatic chain.
Substitution: Removal of the trityl group to yield the free hydroxy compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.
Medicine: Investigated for potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of complex organic molecules for material science applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate involves its role as a protecting group. The trityl group protects the hydroxy functionality during various synthetic steps, preventing unwanted reactions. The carbamate moiety can be cleaved under specific conditions to release the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the enzymes or receptors being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is unique due to its combination of a trityl-protected hydroxy group and a long aliphatic chain with a double bond. This structure provides specific steric and electronic properties that are useful in selective organic transformations and protecting group strategies.
Eigenschaften
Molekularformel |
C42H59NO4 |
|---|---|
Molekulargewicht |
641.9 g/mol |
IUPAC-Name |
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-34-41(45,43-39(44)47-40(2,3)4)35-46-42(36-28-21-18-22-29-36,37-30-23-19-24-31-37)38-32-25-20-26-33-38/h17-33,45H,5-16,34-35H2,1-4H3,(H,43,44)/b27-17+/t41-/m0/s1 |
InChI-Schlüssel |
NHIRDXWQSSDYAX-YANGIVIESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C[C@](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


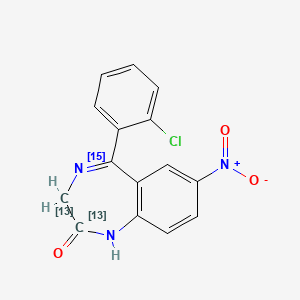
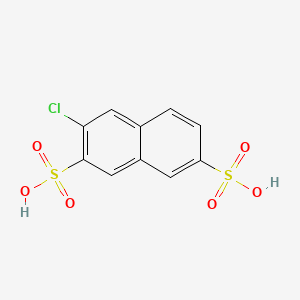

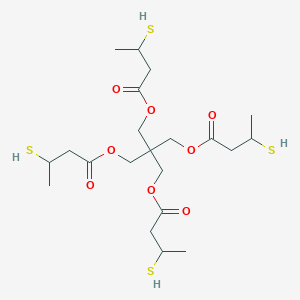
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
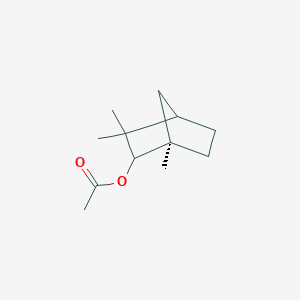

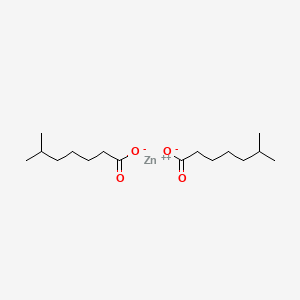


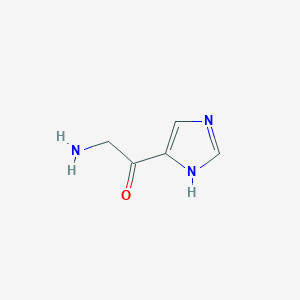

![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
